molecular formula C22H18Cl2N2OS B11638488 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B11638488
M. Wt: 429.4 g/mol
InChI Key: FHVXKHJEURWJGC-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzaldehyde, acetylacetone, and ammonium acetate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.

    2-Chlorobenzaldehyde: Another precursor used in the synthesis.

    Thiourea: Used in the formation of the isothiocyanate intermediate.

Uniqueness

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18Cl2N2OS

Molecular Weight

429.4 g/mol

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C22H18Cl2N2OS/c1-13-20(14(2)27)21(16-8-4-6-10-19(16)24)17(11-25)22(26-13)28-12-15-7-3-5-9-18(15)23/h3-10,21,26H,12H2,1-2H3

InChI Key

FHVXKHJEURWJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3Cl)C(=O)C

Origin of Product

United States

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